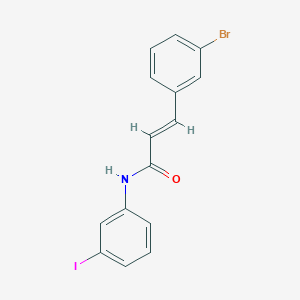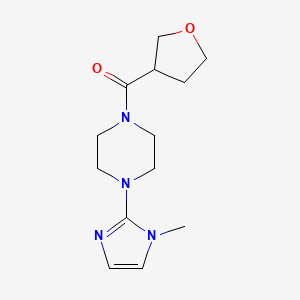
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
Antimicrobial Agents
Imidazole derivatives are known for their antimicrobial potential. They can be synthesized into compounds that exhibit significant activity against various strains of bacteria and fungi. This makes them valuable in the development of new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance .
Antitubercular Activity
Compounds containing the imidazole moiety have been evaluated for their efficacy against Mycobacterium tuberculosis . The structure of imidazole-based compounds can be optimized to improve their activity against the bacteria responsible for tuberculosis, offering potential for new treatments .
Anticancer Research
Imidazole derivatives can be designed to target specific pathways in cancer cells. Their ability to interfere with cell division and proliferation makes them candidates for anticancer drugs. Research into these compounds includes studying their effects on tumor growth and metastasis .
Agrochemicals
The chemical properties of imidazole derivatives allow them to be used in agriculture as well. They can be formulated into pesticides and herbicides, providing protection against a variety of plant pathogens and pests .
Supramolecular Chemistry
Imidazole compounds can act as ligands in supramolecular chemistry, forming complexes with metals. These complexes have applications in catalysis, molecular recognition, and the construction of novel materials .
Biomimetic Catalysts
Leveraging the imidazole ring’s resemblance to natural biological structures, these compounds can be used as biomimetic catalysts. They can mimic enzymes and participate in chemical reactions that are crucial in biological systems .
properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-15-4-3-14-13(15)17-7-5-16(6-8-17)12(18)11-2-9-19-10-11/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENUFOSBVOMHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B2877744.png)

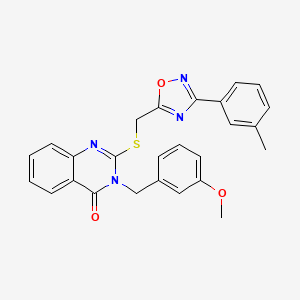
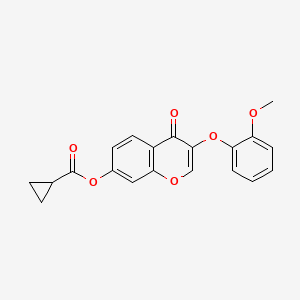
![1-(4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2877750.png)
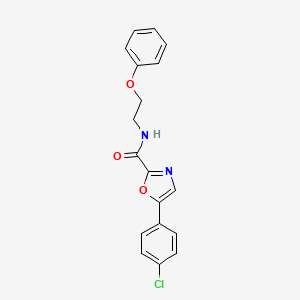


![7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2877758.png)

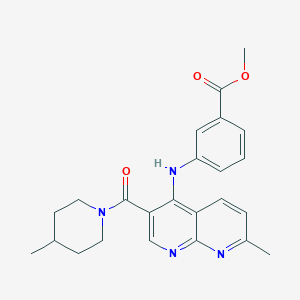
methanone](/img/structure/B2877764.png)
